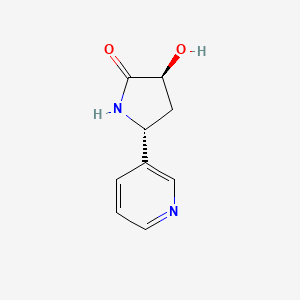

3-trans-Hydroxy Norcotinine

Description

BenchChem offers high-quality 3-trans-Hydroxy Norcotinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-trans-Hydroxy Norcotinine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,5R)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKXGZNNGSEMFP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C1O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)[C@H]1O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680155 | |

| Record name | (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292911-83-1 | |

| Record name | (3S,5R)-3-Hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Novel Nicotine Metabolite: A Technical Guide to the Discovery and Analysis of 3-trans-Hydroxy Norcotinine in Human Urine

This in-depth technical guide provides a comprehensive overview of the discovery, metabolism, and analytical quantification of 3-trans-Hydroxy Norcotinine, a recently identified metabolite of nicotine found in human urine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, clinical chemistry, and tobacco product research. It delves into the scientific rationale behind the analytical methodologies and explores the metabolic pathways leading to the formation of this compound.

Introduction: A New Player in the Nicotine Metabolome

The metabolic landscape of nicotine is complex, with a multitude of metabolites providing insights into tobacco exposure and individual metabolic differences. For decades, cotinine and its major metabolite, trans-3'-hydroxycotinine, have been the primary biomarkers for assessing nicotine intake. However, the continual refinement of analytical techniques has led to the identification of previously unknown metabolites. One such discovery is 3-trans-Hydroxy Norcotinine.

Initially investigated as a potential specific biomarker for the uptake of the tobacco-specific carcinogen N'-nitrosonornicotine (NNN), studies in patas monkeys prompted further exploration in humans.[1][2] Subsequent research led to the first-time identification and quantification of 3-trans-Hydroxy Norcotinine in the urine of smokers and individuals using nicotine replacement therapy.[1][2] This discovery has opened new avenues for understanding the intricate pathways of nicotine metabolism.

Chemical Identity and Properties

3-trans-Hydroxy Norcotinine is a derivative of norcotinine, characterized by the addition of a hydroxyl group in the 3-trans position of the pyrrolidinone ring.

| Property | Value | Source |

| Chemical Name | (trans)-3-Hydroxy-5-(3-pyridinyl)-2-pyrrolidinone | [3] |

| CAS Number | 1292911-83-1 | [3] |

| Molecular Formula | C9H10N2O2 | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

The Metabolic Journey: Unraveling the Formation of 3-trans-Hydroxy Norcotinine

The presence of 3-trans-Hydroxy Norcotinine in the urine of nicotine patch users, who are not exposed to NNN, strongly indicated that it is a metabolite of nicotine itself, rather than a specific biomarker for NNN.[1][2] While the precise metabolic pathway is still under investigation, the leading hypothesis points to the hydroxylation of norcotinine.

Norcotinine is a known metabolite formed from nornicotine and cotinine, with the latter's conversion catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme.[1] Given that trans-3'-hydroxycotinine is the major metabolite of cotinine, also formed via CYP2A6-mediated hydroxylation, it is plausible that a similar enzymatic process is responsible for the conversion of norcotinine to 3-trans-Hydroxy Norcotinine.[4][5][6]

The metabolic scheme can be visualized as follows:

Caption: Hypothesized metabolic pathway of nicotine to 3-trans-Hydroxy Norcotinine.

Analytical Methodology: A Guide to Quantification in Human Urine

The quantification of 3-trans-Hydroxy Norcotinine in human urine requires a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be the gold standard for this application.[1][2]

Experimental Protocol: LC-MS/MS Quantification

This protocol is based on the validated method described by Hecht et al. (2015).[1][2]

Step 1: Internal Standard Fortification

-

To each 1 mL aliquot of human urine, add a known concentration of a stable isotope-labeled internal standard, such as [Pyrrolidinone-13C4]3′-hydroxynorcotinine.

-

Causality: The internal standard is crucial for accurate quantification as it compensates for variations in sample preparation, matrix effects, and instrument response.

-

Step 2: Enzymatic Hydrolysis

-

Treat the urine samples with β-glucuronidase.

Step 3: Solid-Supported Liquid Extraction (SSLE)

-

Perform sample cleanup and concentration using a solid-supported liquid extraction column.

-

Causality: SSLE is an effective technique for removing interfering substances from the complex urine matrix, thereby improving the signal-to-noise ratio and the overall robustness of the LC-MS/MS analysis.

-

Step 4: LC-MS/MS Analysis

-

Inject the purified extract onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Employ a suitable C18 or biphenyl reversed-phase column to achieve chromatographic separation of 3-trans-Hydroxy Norcotinine from its isomers and other urinary components.

-

Mass Spectrometric Detection: Utilize electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure high selectivity and sensitivity.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-trans-Hydroxy Norcotinine | 179.09 | 80.08, 135.05 |

| [Pyrrolidinone-13C4]3′-hydroxynorcotinine (Internal Standard) | 183.09 | 80.08, 137.05 |

| Data from Hecht et al. (2015)[1] |

digraph "Analytical Workflow for 3-trans-Hydroxy Norcotinine" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Urine_Sample [label="Urine Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal_Standard [label="Add Internal Standard", shape=ellipse]; Enzymatic_Hydrolysis [label="β-glucuronidase Treatment", shape=ellipse]; SSLE [label="Solid-Supported Liquid Extraction", shape=ellipse]; LC_MS_MS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Urine_Sample -> Internal_Standard; Internal_Standard -> Enzymatic_Hydrolysis; Enzymatic_Hydrolysis -> SSLE; SSLE -> LC_MS_MS; }

Caption: Workflow for the quantification of 3-trans-Hydroxy Norcotinine in urine.

Method Validation and Performance

A robust analytical method must be thoroughly validated. The method for 3-trans-Hydroxy Norcotinine has demonstrated excellent performance characteristics.[1][2]

| Parameter | Result |

| Accuracy | Average of 102% |

| Precision (Coefficient of Variation) | 5.6% |

| Linear Range | 40–1,400 pmol/ml |

| Limit of Quantification (LOQ) | 120 fmol/ml |

| Limit of Detection (LOD) | 30 fmol/ml |

| Data from Hecht et al. (2015)[1] |

Urinary Levels and Clinical Significance

Studies have quantified the levels of 3-trans-Hydroxy Norcotinine in different populations.

| Population | Mean Urinary Concentration (pmol/ml ± SD) |

| Smokers (n=48) | 393 ± 287 |

| Nicotine Patch Users (n=12) | 658 ± 491 |

| Non-smokers (n=10) | Not Detected |

| Data from Hecht et al. (2015)[1][2] |

The detection of 3-trans-Hydroxy Norcotinine in nicotine patch users confirmed its origin as a nicotine metabolite.[1][2] The initial hypothesis that it could serve as a specific biomarker for the carcinogen NNN was refuted because its urinary concentrations in smokers were approximately 50 times higher than the expected daily dose of NNN.[1][2] This indicates that it constitutes a minor but significant portion of overall nicotine metabolism, estimated to be around 1% of the nicotine intake in smokers.[1]

Conclusion and Future Directions

The discovery and quantification of 3-trans-Hydroxy Norcotinine in human urine represents a significant advancement in our understanding of nicotine metabolism. The development of a robust and validated LC-MS/MS method allows for its reliable measurement in biological samples. While its role as a specific biomarker for NNN has been ruled out, its consistent presence in tobacco users warrants further investigation. Future research should focus on:

-

Elucidating the specific enzymes responsible for the hydroxylation of norcotinine.

-

Investigating inter-individual variability in 3-trans-Hydroxy Norcotinine levels and its correlation with genetic polymorphisms in metabolic enzymes like CYP2A6.

-

Exploring its potential utility in combination with other nicotine metabolites to provide a more comprehensive profile of nicotine exposure and metabolism.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of the nicotine metabolome and its implications for human health.

References

-

Hecht, S. S., et al. (2015). Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Nicotine & Tobacco Research, 17(5), 524–529. [Link]

-

Benowitz, N. L., & Jacob, P. (2000). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 50(5), 417–420. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]

-

Hecht, S. S., et al. (2014). Quantitative analysis of 3'-hydroxynorcotinine in human urine. Semantic Scholar. [Link]

-

BEVITAL AS. Trans-3′-hydroxycotinine. [Link]

-

Bao, Y., et al. (2014). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. Biomedical Chromatography, 28(10), 1361–1366. [Link]

-

PharmGKB. Nicotine Pathway, Pharmacokinetics. [Link]

-

Jacob, P., et al. (1990). trans -3'-Hydroxycotinine, a Major Metabolite of Nicotine. Metabolic Formation of 3'-Hydroxycotin. Journal of Medicinal Chemistry, 33(7), 1888-1891. [Link]

-

Jacob, P., et al. (1990). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Chemical Research in Toxicology, 3(1), 47-48. [Link]

-

Hecht, S. S., et al. (2015). Quantitative analysis of 3'-hydroxynorcotinine in human urine. Nicotine & Tobacco Research, 17(5), 524-529. [Link]

-

Jacob, P., et al. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective. Journal of Medicinal Chemistry, 33(7), 1888-1891. [Link]

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

-

Kim, Y., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 11(11), 947. [Link]

-

Neurath, G. B., et al. (1987). Trans-3'-hydroxycotinine as a main metabolite in urine of smokers. International Archives of Occupational and Environmental Health, 59(2), 199-201. [Link]

Sources

- 1. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of 3'-hydroxynorcotinine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-trans-Hydroxy Norcotinine | CAS 1292911-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 6. caymanchem.com [caymanchem.com]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

Metabolic Pathway Analysis: Norcotinine to 3-trans-Hydroxy Norcotinine

This guide is structured as a high-level technical whitepaper designed for application scientists and drug metabolism researchers. It moves beyond standard textbook definitions to address the specific, often overlooked metabolic flux from norcotinine to 3-trans-hydroxy norcotinine.

Executive Summary

While the primary metabolic clearance of nicotine proceeds via the Cotinine

This guide delineates the mechanistic enzymology, stereochemistry, and validated LC-MS/MS protocols required to isolate and quantify this specific metabolic conversion.

Mechanistic Biochemistry[1]

The Pathway Architecture

The formation of 3-trans-Hydroxy Norcotinine (3-OH-Norcotinine) is a result of two converging metabolic vectors. Researchers must distinguish between these two origins to accurately interpret pharmacokinetic data:

-

Direct Hydroxylation (Primary Vector):

-

Sequential Demethylation (Secondary Vector):

Stereochemistry & Enzymology

The hydroxylation of norcotinine is highly stereoselective. CYP2A6 inserts the hydroxyl group at the 3' position of the pyrrolidine ring in the trans orientation relative to the pyridyl ring.

-

Product: (3'R, 5'S)-3-hydroxy-norcotinine.

-

Key Insight: The cis isomer is negligible in human metabolism. If cis isomers are detected in your assay, suspect artifactual epimerization during sample preparation (often caused by high pH extraction steps).

Pathway Visualization (Graphviz)

The following diagram maps the metabolic flux, highlighting the specific conversion of interest in Red .

Figure 1: Metabolic map highlighting the direct hydroxylation of Norcotinine to 3-trans-Hydroxy Norcotinine (Red Path).

Experimental Protocols

In Vitro Characterization (Microsomal Incubation)

Objective: Confirm CYP2A6-mediated formation of 3-trans-Hydroxy Norcotinine.

Reagents:

-

Substrate: Norcotinine (Synthetic standard, >98% purity).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2A6 (Supersomes).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Inhibitor (Control): Tranylcypromine (Specific CYP2A6 inhibitor,

).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg protein/mL) with Norcotinine (

) in 100 mM Potassium Phosphate buffer (pH 7.4).-

Control Arm: Add Tranylcypromine (

) to verify CYP2A6 specificity. -

Equilibrate: 5 mins at 37°C.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Note: Norcotinine turnover is slower than cotinine; a longer incubation (up to 60 min) may be required if sensitivity is low.

-

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (Norcotinine-d4 or 3-OH-Cotinine-d3).

-

Preparation: Centrifuge (3000 x g, 10 min), evaporate supernatant, and reconstitute in Mobile Phase A.

Analytical Methodologies (LC-MS/MS)[1][4][10][11][12][13]

Standard clinical panels often ignore 3-trans-Hydroxy Norcotinine. To detect it, you must modify the standard "Nicotine+10" method.

Chromatographic Conditions

Separation of the trans isomer from potential cis impurities and isobaric interferences is critical.

-

Column: Biphenyl or HILIC phases are superior to C18 for retaining polar pyrrolidine metabolites.

-

Recommendation: Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Methanol with 0.1% Formic Acid.[9]

-

Gradient: 0-2 min (5% B), 2-6 min (Linear to 60% B).

Mass Spectrometry Parameters (MRM)

There is no "standard" commercial transition for this metabolite in many libraries. Based on the fragmentation logic of the pyrrolidine ring structure, use the following Self-Validated Transitions :

| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) | Rationale |

| 3-trans-OH-Norcotinine | 179.1 | 80.1 | 134.1 | 25 - 30 | 80.1: Pyridyl ring fragment (High stability). 134.1: Loss of amide/ring cleavage. |

| Norcotinine | 163.1 | 80.1 | 135.1 | 25 | Precursor reference. |

| 3-trans-OH-Cotinine | 193.1 | 80.1 | 134.1 | 25 | Potential interference (check retention time). |

Critical QC Check: Ensure baseline resolution between 3-trans-Hydroxy Norcotinine (m/z 179) and any potential isotopes of 3-trans-Hydroxycotinine (m/z 193) that could undergo in-source fragmentation or demethylation, although mass difference usually prevents crosstalk.

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. [Link]

-

Murphy, S. E., et al. (1999).[10] Characterization of Multiple Products of Cytochrome P450 2A6-Catalyzed Cotinine Metabolism. Chemical Research in Toxicology. [Link]

-

Dempsey, D., et al. (2004). Nicotine metabolite ratio as an index of cytochrome P450 2A6 metabolic activity. Clinical Pharmacology & Therapeutics. [Link]

-

Jacob, P., et al. (2011). Nicotine Metabolite Profiles in Urine: A Comparison of Three Sensitive LC-MS/MS Methods. Journal of Analytical Toxicology. [Link]

-

Yamanaka, H., et al. (2005). CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans. Drug Metabolism and Disposition. [Link]

Sources

- 1. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 2. mdpi.com [mdpi.com]

- 3. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Conversion of Norcotinine to 3'-trans-Hydroxy Norcotinine

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the enzymatic conversion of norcotinine to its hydroxylated metabolite, 3'-trans-hydroxy norcotinine. While trans-3'-hydroxycotinine is a well-established major metabolite of nicotine, 3'-hydroxynorcotinine has been identified as a minor but significant metabolite, estimated to account for approximately 1% of total nicotine metabolism in smokers[1]. The formation of this metabolite is a critical piece in the complex puzzle of nicotine biotransformation. This document delineates the core enzymology, a detailed protocol for in-vitro analysis, and the necessary steps for data interpretation, grounded in established principles of drug metabolism research. The primary enzyme implicated in this hydroxylation reaction is Cytochrome P450 2A6 (CYP2A6), the principal catalyst in nicotine and cotinine oxidation[1][2][3]. This guide offers the scientific foundation and practical methodology to investigate this specific metabolic pathway.

Part 1: The Biochemical Foundation of Norcotinine Hydroxylation

The Central Role of Cytochrome P450 2A6 (CYP2A6)

The biotransformation of nicotine and its derivatives is predominantly governed by the hepatic enzyme CYP2A6[4][5]. This enzyme is responsible for about 70-80% of the initial C-oxidation of nicotine to cotinine[4]. Furthermore, CYP2A6 continues the metabolic cascade by converting cotinine into several downstream metabolites, including trans-3'-hydroxycotinine and norcotinine[2][3][6].

Norcotinine itself is a product of either the oxidation of nornicotine or the N-demethylation of cotinine, a reaction also catalyzed by CYP2A6[1][7]. Given the structural analogy between cotinine and norcotinine, and the established function of CYP2A6 in catalyzing 3'-hydroxylation on the cotinine molecule, it is the primary and most logical enzymatic candidate for the conversion of norcotinine to 3'-trans-hydroxy norcotinine[1][2].

The Monooxygenase Reaction Mechanism

The conversion of norcotinine to 3'-trans-hydroxy norcotinine is a classic monooxygenase reaction. The CYP2A6 enzyme utilizes a heme cofactor to activate molecular oxygen (O₂). One atom of oxygen is inserted into the substrate (norcotinine) at the 3'-position of the pyrrolidine ring, while the other is reduced to water. This catalytic cycle is critically dependent on reducing equivalents supplied by the cofactor NADPH, which are transferred to the P450 enzyme via the NADPH-cytochrome P450 reductase.

The overall stoichiometry of the reaction is: Norcotinine + O₂ + NADPH + H⁺ → 3'-trans-Hydroxy Norcotinine + H₂O + NADP⁺

Understanding this mechanism is fundamental to designing a valid in-vitro system, as it dictates the essential components required for the reaction to proceed: the enzyme (CYP2A6), the substrate (norcotinine), molecular oxygen (from the air), and a sustained source of NADPH.

Part 2: In-Depth Technical Protocol: In Vitro Conversion & Analysis

This section provides a detailed, self-validating protocol for assessing the enzymatic conversion of norcotinine. The methodology is adapted from established procedures for studying CYP2A6-mediated metabolism of nicotine and cotinine[5][8][9].

Essential Reagents and Materials

-

Substrate: Norcotinine (high purity, >98%)

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., [¹³C₄]3'-hydroxynorcotinine, if available, or d₄-nornicotine) for LC-MS/MS analysis[1].

-

Enzyme Source: Recombinant human CYP2A6 + reductase, expressed in baculovirus-infected insect cell microsomes (Supersomes™) or similar. Alternatively, pooled human liver microsomes (HLM) can be used.

-

Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.4.

-

Cofactor System (NADPH Regenerating System):

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium Chloride (MgCl₂)

-

-

Reaction Termination Solution: Acetonitrile (ACN) containing the internal standard at a known concentration.

-

Equipment: 37°C shaking water bath or incubator, microcentrifuge, autosampler vials, LC-MS/MS system.

Experimental Workflow: Step-by-Step Methodology

Causality: The protocol is designed to ensure that product formation is directly attributable to enzymatic activity. This is achieved through controls that lack essential components of the catalytic cycle.

Step 1: Preparation of Reagents

-

100 mM KPi Buffer (pH 7.4): Prepare and store at 4°C.

-

Substrate Stock: Prepare a 10 mM stock of norcotinine in a suitable solvent (e.g., water or DMSO). Serially dilute to create working solutions. The final concentration in the incubation should be varied to determine kinetics (e.g., 1-500 µM).

-

Enzyme Preparation: Dilute the recombinant CYP2A6 or HLM in KPi buffer to the desired working concentration (e.g., 10-50 pmol/mL for recombinant enzyme; 0.2-1.0 mg/mL for HLM). Keep on ice.

-

NADPH Regenerating System (NRS) Mix: In KPi buffer, prepare a 5x concentrated stock containing:

-

6.5 mM NADP⁺

-

33 mM Glucose-6-Phosphate

-

33 mM MgCl₂

-

4.0 U/mL Glucose-6-Phosphate Dehydrogenase

-

Step 2: Incubation Procedure

-

Setup: In microcentrifuge tubes, combine the KPi buffer and the enzyme solution. Include control tubes:

-

Negative Control 1 (No NRS): Replace NRS mix with buffer.

-

Negative Control 2 (No Enzyme): Replace enzyme solution with buffer.

-

-

Pre-incubation: Place the tubes in a 37°C shaking water bath for 5 minutes to allow the system to reach thermal equilibrium.

-

Substrate Addition: Add the norcotinine working solution to each tube to achieve the desired final concentration.

-

Reaction Initiation: Start the reaction by adding 20 µL of the 5x NRS mix to a final reaction volume of 100 µL. Vortex briefly.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of product formation with time should be established in preliminary experiments[8].

Step 3: Reaction Termination and Sample Processing

-

Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. The organic solvent will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the tubes vigorously for 1 minute.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Step 4: LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column to separate norcotinine from its hydroxylated product. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid is typical.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3'-hydroxy norcotinine and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of a 3'-hydroxy norcotinine standard (if commercially available) or use a validated surrogate standard. Calculate the concentration of the metabolite in the samples based on the peak area ratio relative to the internal standard.

Part 3: Data Interpretation and System Validation

Product Confirmation

The identity of the metabolite peak should be confirmed by comparing its retention time and mass fragmentation pattern (MS/MS spectrum) to an authentic chemical standard. In the absence of a standard, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition, supporting the identity of the hydroxylated product.

System Validation

A successful experiment relies on robust controls. The expected results are:

-

Test Samples: A quantifiable peak corresponding to 3'-hydroxy norcotinine.

-

Negative Control 1 (No NRS): No or negligible product formation, confirming the reaction is NADPH-dependent.

-

Negative Control 2 (No Enzyme): No product formation, confirming the reaction is enzyme-catalyzed and not a result of spontaneous chemical degradation.

Kinetic Analysis

To determine the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax), perform the assay with a range of norcotinine concentrations (e.g., 0.5 to 10x the expected Km). Plot the reaction velocity (rate of product formation) against the substrate concentration and fit the data to the Michaelis-Menten equation.

| Parameter | Description | Experimental Goal |

| Km | Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. A measure of enzyme-substrate affinity. | Determine the affinity of CYP2A6 for norcotinine. |

| Vmax | Maximum Velocity: The maximum rate of the reaction at saturating substrate concentrations. | Determine the maximum catalytic rate for this specific conversion. |

| CLint | Intrinsic Clearance (Vmax/Km): A measure of the enzyme's catalytic efficiency. | Calculate the efficiency of norcotinine 3'-hydroxylation. |

Note: Specific kinetic parameters for the 3'-hydroxylation of norcotinine are not widely available in the literature; their determination is a primary objective of this experimental protocol[8][10].

References

-

Yamanaka, H., Nakajima, M., Nishimura, K., et al. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Drug Metabolism and Disposition, 33(12), 1811-8. Available from: [Link]

-

Nakajima, M., Fukami, T., Sakai, H., et al. (2005). CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions. Drug Metabolism and Disposition, 33(12), 1811-8. Available from: [Link]

-

von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2005). Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism. Chemical Research in Toxicology, 18(12), 1944-51. Available from: [Link]

-

Murphy, S. E., von Weymarn, L. B., & Schut, H. A. (1999). Characterization of Multiple Products of Cytochrome P450 2A6-Catalyzed Cotinine Metabolism. Chemical Research in Toxicology, 12(12), 1235-40. Available from: [Link]

-

von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2005). Identification of N-(Hydroxymethyl) Norcotinine as a Major Product of Cytochrome P450 2A6, but Not Cytochrome P450 2A13-Catalyzed Cotinine Metabolism. Chemical Research in Toxicology, 18(12), 1944-1951. Available from: [Link]

-

Benowitz, N. L., Dains, K. M., Dempsey, D., et al. (2012). Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity. Clinical Pharmacology & Therapeutics, 92(3), 386-93. Available from: [Link]

-

von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. Journal of Pharmacology and Experimental Therapeutics, 343(2), 307-15. Available from: [Link]

-

von Weymarn, L. B., & Murphy, S. E. (2007). Primary pathways of nicotine oxidation. Drug Metabolism and Disposition, 35(12), 2236-43. Available from: [Link]

-

Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 96(11), 6087-92. Available from: [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., et al. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Drug Metabolism and Disposition. Available from: [Link]

-

Liao, M., Zhang, T., Wu, Z., et al. (2014). Catalytic mechanism of cytochrome P450 for N-methylhydroxylation of nicotine: reaction pathways and regioselectivity of the enzymatic nicotine oxidation. Dalton Transactions, 43(35), 13276-87. Available from: [Link]

-

Tutka, P., & Zatonski, W. (2006). Pharmacokinetics and metabolism of nicotine. Pharmacological Reports, 58(2), 139-49. Available from: [Link]

-

Kuehl, G. E., & Murphy, S. E. (2003). N-Glucuronidation of trans-3'-Hydroxycotinine by Human Liver Microsomes. Chemical Research in Toxicology, 16(12), 1502-6. Available from: [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., et al. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639-46. Available from: [Link]

-

Zhu, A. (2013). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy, University of Minnesota. Available from: [Link]

-

Hecht, S. S., Carmella, S. G., & Villalta, P. W. (2007). Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Cancer Epidemiology, Biomarkers & Prevention, 16(6), 1276-9. Available from: [Link]

-

Jacob, P., Shulgin, A. T., & Benowitz, N. L. (1988). trans -3'-Hydroxycotinine, a Major Metabolite of Nicotine. Metabolic Formation of 3'-Hydroxycotinine. Journal of Medicinal Chemistry, 31(3), 541-7. Available from: [Link]

-

Stanislawska, M., Zgola, P., & Zaba, C. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences, 25(15), 8345. Available from: [Link]

Sources

- 1. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pnas.org [pnas.org]

- 6. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. if-pan.krakow.pl [if-pan.krakow.pl]

- 10. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: CYP450-Mediated Biosynthesis of trans-3'-Hydroxynorcotinine

Executive Summary

The formation of trans-3'-hydroxynorcotinine (3'-OH-Norcot) represents a specialized, minor branch of nicotine metabolism that is critical for understanding the complete pharmacokinetic profile of tobacco alkaloids. While the primary metabolic route involves the conversion of cotinine to trans-3'-hydroxycotinine (3'-HC) via CYP2A6 , the formation of 3'-OH-Norcot requires a convergence of N-demethylation and 3'-hydroxylation pathways.

This guide details the enzymatic mechanisms, specifically the dominant role of CYP2A6 and the secondary contribution of CYP2B6 , in synthesizing this metabolite. It provides a validated experimental framework for in vitro synthesis and LC-MS/MS quantification, designed for researchers investigating minor tobacco alkaloids or developing biomarkers for specific CYP2A6 phenotypes.

Metabolic Pathway & Enzymatic Mechanism[1]

The Convergence of Pathways

The formation of trans-3'-hydroxynorcotinine does not follow a single linear path. It arises from the interplay between the "Cotinine Pathway" (major) and the "Norcotinine Pathway" (minor).

-

Route A (Primary Precursor): Norcotinine

3'-OH-Norcotinine-

Norcotinine is first formed via N-demethylation of cotinine (mediated by CYP2A6 and CYP2B6) or oxidation of nornicotine.

-

Subsequently, CYP2A6 catalyzes the stereoselective 3'-hydroxylation of norcotinine to form the trans isomer. This mirrors the kinetics of the major cotinine

3'-HC pathway.

-

-

Route B (Secondary Precursor): 3'-Hydroxycotinine

3'-OH-Norcotinine-

trans-3'-Hydroxycotinine (the major nicotine metabolite) undergoes N-demethylation.

-

This reaction is slower and likely mediated by CYP2B6 (high capacity, low affinity) or CYP2A6 .

-

The Role of CYP2A6

Cytochrome P450 2A6 (CYP2A6) is the obligate enzyme for the 3'-hydroxylation step. Its active site contains a phenylalanine cluster that orients the pyridine ring of the substrate (cotinine or norcotinine), exposing the pyrrolidine ring's 3'-carbon to the heme iron-oxo species.

-

Stereoselectivity: CYP2A6 exhibits high stereoselectivity, exclusively favoring the formation of the trans isomer (hydroxyl group trans to the pyridine ring) over the cis isomer.

-

Kinetics: While CYP2A6 has a high affinity (

) for cotinine, its affinity for norcotinine is generally lower, explaining why 3'-OH-Norcot accounts for only ~1-2% of total nicotine metabolites in urine.

Pathway Visualization

The following diagram illustrates the dual pathways leading to trans-3'-hydroxynorcotinine formation.

Caption: Dual metabolic routes to trans-3'-hydroxynorcotinine. The primary enzymatic driver for the final step is CYP2A6.[1]

Experimental Protocol: In Vitro Synthesis & Detection

This protocol describes the enzymatic generation of trans-3'-hydroxynorcotinine using human liver microsomes (HLM) or recombinant CYP2A6, followed by LC-MS/MS validation.

Reagents & Materials

-

Enzyme Source: Recombinant Human CYP2A6 Supersomes™ (Corning/Gentest) or pooled Human Liver Microsomes (HLM).

-

Substrate: Norcotinine (purity >98%).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 50 mM Tris-HCl (pH 7.4) or Potassium Phosphate (pH 7.4).

-

Internal Standard: trans-3'-Hydroxycotinine-d3 or Norcotinine-d4.

Incubation Workflow

-

Pre-incubation:

-

Mix Buffer (180 µL), Enzyme (20 pmol CYP2A6 or 0.5 mg/mL HLM), and Norcotinine (final conc. 10–100 µM) in a microcentrifuge tube.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 20 µL of pre-warmed NADPH Regenerating System.

-

Total reaction volume: 200 µL.[2]

-

-

Reaction:

-

Incubate at 37°C with shaking (400 rpm).

-

Timepoint: 30–60 minutes (Reaction is linear up to 60 min for this low-turnover metabolite).

-

-

Termination:

-

Add 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Vortex immediately for 10 seconds.

-

-

Preparation:

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.

-

Transfer supernatant to LC-MS vials.

-

Analytical Method (LC-MS/MS)

Detection requires high sensitivity and the ability to resolve isomers.

| Parameter | Specification |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC |

| Column | Phenomenex Luna C18(2) or Waters HSS T3 (150 x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive Mode |

| MRM Transitions | Precursor: 179.1 ( |

Note on Isomer Separation: The trans isomer typically elutes before the cis isomer on C18 chemistries due to steric hindrance affecting interaction with the stationary phase.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the relevant CYP2A6-mediated reactions. Note the significant difference in efficiency between the major (Cotinine) and minor (Norcotinine) pathways.

| Reaction Pathway | Enzyme | |||

| Cotinine | CYP2A6 | 15 - 30 | 0.5 - 2.0 | 40 - 80 |

| Norcotinine | CYP2A6 | 50 - 100 | < 0.1 | < 5.0 * |

| Nicotine | CYP2A6 | 10 - 20 | 0.2 - 0.5 | 10 - 25 |

*Values are estimated based on relative abundance in human urine (approx. 1% of total nicotine load) and competitive inhibition studies [1, 3].

Experimental Workflow Diagram

Caption: Step-by-step protocol for the enzymatic synthesis and detection of trans-3'-hydroxynorcotinine.

References

-

Biochemistry of nicotine metabolism and its relevance to lung cancer. Source: NIH / PMC [Link]

-

Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Source: Nicotine & Tobacco Research [Link][3]

-

CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans. Source: Drug Metabolism and Disposition [Link][4][5]

-

Identification of N-(hydroxymethyl)norcotinine as a major product of cytochrome P450 2A6. Source: Chemical Research in Toxicology [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Source: Handb Exp Pharmacol [Link]

Sources

Comprehensive Chemical Characterization of Synthetic 3-trans-Hydroxy Norcotinine

Technical Guidance for Structural Validation & Purity Assessment

Executive Summary

3-trans-Hydroxy Norcotinine (also referred to as trans-3-hydroxy-norcotinine or demethyl-3-hydroxycotinine) is a specific metabolite and structural analog of nicotine. While trans-3-hydroxycotinine (3HC) is the primary metabolite of cotinine used to determine the Nicotine Metabolite Ratio (NMR), the nor- analog (lacking the N-methyl group) serves as a critical reference standard for specificity testing in clinical toxicology and pharmacokinetic profiling.

This guide provides a rigorous framework for the chemical characterization of synthetic 3-trans-Hydroxy Norcotinine. It addresses the challenge of distinguishing this secondary amine from its tertiary amine parent (3HC) and validating the trans-diastereomeric configuration essential for biological relevance.

Chemical Identity & Properties

| Property | Detail |

| Common Name | 3-trans-Hydroxy Norcotinine |

| IUPAC Name | trans-3-hydroxy-5-(pyridin-3-yl)pyrrolidin-2-one |

| Chemical Formula | C |

| Molecular Weight | 178.19 g/mol |

| Exact Mass | 178.0742 Da |

| Key Functional Groups | Secondary Lactam (Amide), Pyridine, Secondary Alcohol |

| Stereochemistry | trans-configuration between C3-OH and C5-Pyridine |

Structural Causality: The absence of the N-methyl group at position 1 (pyrrolidinone nitrogen) distinguishes this molecule from trans-3-hydroxycotinine. This structural change significantly alters the pKa and retention behavior in reverse-phase chromatography compared to the methylated parent.

Characterization Strategy: The "Triad of Truth"

To validate the synthetic product, a self-validating system comprising three orthogonal analytical techniques is required.

Diagram 1: Characterization Workflow

The following workflow illustrates the logical progression from raw synthesis to validated reference material.

Caption: Logical workflow for validating synthetic 3-trans-Hydroxy Norcotinine, moving from purity check to structural and stereochemical confirmation.

Detailed Analytical Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to prove the nor- (demethylated) structure.

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: ESI Positive Mode (+).

-

Theoretical [M+H]+: 179.0815 m/z.

-

Key Discriminator: The mass shift of -14.0157 Da relative to 3-hydroxycotinine (m/z 193.0972) confirms the absence of the methyl group.

Fragmentation Pathway (MS/MS): Unlike cotinine analogs which often lose the methyl group first, 3-trans-Hydroxy Norcotinine typically undergoes dehydration and ring opening.

Caption: Primary fragmentation pathway in ESI+ mode. The m/z 80 product ion is characteristic of the pyridine moiety common to nicotine metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation and stereochemical assignment.

Solvent: Methanol-d4 (

1H NMR Interpretation Strategy

-

Absence of N-Methyl: The most critical check. Look for the absence of a singlet at ~2.70 ppm (which is present in 3-hydroxycotinine).

-

Amide Proton: In DMSO-d6, a broad singlet ~8.5 ppm (NH) will be visible. In MeOD, this exchanges out.

-

Trans-Configuration: The coupling constant (

) between H3 and H4/H5 is diagnostic.-

H3 (CH-OH): Appears as a doublet of doublets (dd) ~4.5 ppm.

-

H5 (CH-Py): Appears as a doublet of doublets ~4.8 ppm.

-

Stereo-logic: In the trans isomer, the dihedral angle typically results in a smaller

coupling compared to the cis isomer, but NOESY is the definitive confirmation.

-

Table 1: Expected 1H NMR Data (Methanol-d4)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| 2 (C=O) | - | - | - | Carbonyl (13C only ~175 ppm) |

| 3 (CH-OH) | 4.45 - 4.55 | dd | 1H | |

| 4 (CH | 2.00 - 2.50 | m | 2H | Methylene bridge. Complex splitting. |

| 5 (CH-Py) | 4.70 - 4.85 | dd | 1H | Benzylic-like, adjacent to N (amide). |

| Py-2' | 8.50 - 8.60 | d | 1H | |

| Py-6' | 8.45 - 8.55 | dd | 1H | Adjacent to pyridine nitrogen. |

| Py-4' | 7.80 - 7.90 | dt | 1H | Para to pyridine nitrogen. |

| Py-5' | 7.40 - 7.50 | dd | 1H | Meta to pyridine nitrogen. |

| N-H | - | - | - | Exchanged in MeOD (Visible in DMSO). |

NOESY (Nuclear Overhauser Effect Spectroscopy)

To confirm the trans geometry:

-

Trans: No strong cross-peak between H3 and H5. Stronger correlations between H3 and H4 protons on the same face.

-

Cis: Strong cross-peak between H3 and H5 due to spatial proximity.

Chromatographic Purity & Chirality

Protocol: UPLC-PDA Method

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid. Note: Basic pH often improves peak shape for nicotine alkaloids.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 260 nm (Pyridine

).

Protocol: Chiral Separation (If Enantiomeric Purity is required) Synthetic routes often yield a racemic trans mixture ((±)-trans). To isolate the biological metabolite ((3'R, 5'S)-trans), chiral chromatography is necessary.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Ethanol (with 0.1% Diethylamine).

References

-

U.S. Food & Drug Administration (FDA). 510(k) Substantial Equivalence Determination Decision Summary (Omega Laboratories). (Lists 3-trans-Hydroxy-norcotinine as specificity control). Available at: [Link]

- Dagne, E., & Castagnoli, N. (1972). Structure of the major urinary metabolite of nicotine. Journal of Medicinal Chemistry. (Foundational text on hydroxycotinine stereochemistry).

-

Jacob, P., et al. (2011). Metabolism and Pharmacokinetics of Nicotine. Pharmacological Reviews. Available at: [Link]

3-trans-Hydroxy Norcotinine: A Comprehensive Technical Guide on its Significance and Quantification in Smokers and Non-Smokers

Introduction: Beyond Cotinine - Unveiling a Nuanced Biomarker of Tobacco Exposure

For decades, cotinine has been the gold standard for assessing nicotine exposure due to its longer half-life compared to the parent compound. However, the intricate metabolic landscape of nicotine presents a richer tapestry of biomarkers that can offer a more detailed understanding of tobacco use. This technical guide focuses on a lesser-known but significant metabolite: 3-trans-Hydroxy Norcotinine (3-OH-Norcotinine). While present in smaller quantities, its detection provides a highly specific indicator of active nicotine metabolism, offering a clear distinction between individuals exposed to tobacco and those who are not.

This document serves as an in-depth resource for researchers, clinicians, and drug development professionals. It will explore the biochemical origins of 3-OH-Norcotinine, provide a detailed protocol for its quantification in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present a comparative analysis of its levels in smokers versus non-smokers. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

The Biochemical Pathway: From Nicotine to 3-trans-Hydroxy Norcotinine

Nicotine undergoes extensive metabolism in the human body, primarily in the liver. The cytochrome P450 (CYP) enzyme system, particularly CYP2A6, plays a pivotal role in these transformations.[1][2] The journey from nicotine to 3-OH-Norcotinine involves several key steps.

Initially, nicotine is oxidized to cotinine, a major metabolite.[1] A secondary pathway involves the N-demethylation of nicotine to form nornicotine.[3] Norcotinine, the immediate precursor to 3-OH-Norcotinine, is a minor metabolite that can be formed through two principal routes: the N-demethylation of cotinine or the oxidation of nornicotine.[4] The subsequent hydroxylation of norcotinine at the 3-position of the pyrrolidine ring, in a trans configuration, yields 3-trans-Hydroxy Norcotinine.[5] While the specific enzyme responsible for this final hydroxylation step is not definitively established in the literature, the prevalence of CYP2A6 in similar hydroxylation reactions within the nicotine metabolic pathway suggests its likely involvement.

The following diagram illustrates the metabolic conversion of nicotine, highlighting the pathways leading to the formation of 3-trans-Hydroxy Norcotinine.

Quantitative Analysis of 3-trans-Hydroxy Norcotinine in Urine by LC-MS/MS

The quantification of 3-OH-Norcotinine in biological matrices requires a highly sensitive and specific analytical method due to its low concentrations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice for this application.[6][7][8] The following protocol provides a detailed workflow for the analysis of 3-OH-Norcotinine in human urine.

Experimental Workflow Overview

The analytical process involves enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection by tandem mass spectrometry.

Detailed Experimental Protocol

1. Materials and Reagents:

-

3-trans-Hydroxy Norcotinine analytical standard

-

[¹³C₄]3-trans-Hydroxy Norcotinine (internal standard)

-

β-glucuronidase (from Helix pomatia)

-

Ammonium acetate

-

Formic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Urine samples from smokers and non-smokers

2. Sample Preparation:

-

To 1.0 mL of urine in a polypropylene tube, add 50 µL of the internal standard working solution ([¹³C₄]3-trans-Hydroxy Norcotinine).

-

Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution and incubate at 37°C for 16 hours to hydrolyze glucuronide conjugates.

-

Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

3-trans-Hydroxy Norcotinine: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be optimized based on instrumentation)

-

[¹³C₄]3-trans-Hydroxy Norcotinine (IS): Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be optimized based on instrumentation)

-

-

Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.

-

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 3-OH-Norcotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Comparative Levels of 3-trans-Hydroxy Norcotinine in Smokers vs. Non-Smokers

The presence and concentration of 3-OH-Norcotinine serve as a clear delineator between individuals who actively metabolize nicotine and those who do not. Studies have consistently shown that this metabolite is detectable in the urine of smokers while being absent in non-smokers.

A key study analyzed urine samples from a cohort of 48 smokers and 10 non-smokers.[9] The findings are summarized in the table below:

| Population | Number of Subjects | Mean Concentration (pmol/mL) | Concentration Range (pmol/mL) |

| Smokers | 48 | 393 ± 287 (SD) | 32 - 1,158 |

| Non-smokers | 10 | Not Detected | Not Detected |

Table 1: Urinary concentrations of 3-trans-Hydroxy Norcotinine in smokers versus non-smokers. Data adapted from a study on urinary biomarkers.[9]

The data unequivocally demonstrates that 3-OH-Norcotinine is a specific biomarker for active tobacco use.[9] Its absence in non-smokers, even those potentially exposed to secondhand smoke, underscores its utility in definitively identifying individuals who are metabolizing nicotine from tobacco products.[9] Interestingly, the same study also detected 3-OH-Norcotinine in individuals using nicotine replacement therapy, further solidifying its role as a marker of nicotine metabolism regardless of the source.[9]

Conclusion and Future Directions

3-trans-Hydroxy Norcotinine, while a minor metabolite of nicotine, is a highly specific and valuable biomarker for assessing tobacco exposure. Its presence is a definitive indicator of active nicotine metabolism, providing a clear distinction between smokers and non-smokers. The LC-MS/MS method detailed in this guide offers a robust and sensitive approach for its quantification in urine, enabling researchers to accurately assess tobacco use in clinical and research settings.

Future research should focus on larger cohort studies to establish more comprehensive reference ranges for 3-OH-Norcotinine in various populations of smokers. Further investigation into the specific enzymatic pathways responsible for its formation will also enhance our understanding of nicotine metabolism and its individual variability. As the landscape of nicotine products continues to evolve, the use of a panel of specific metabolites, including 3-OH-Norcotinine, will be crucial for a nuanced and accurate assessment of exposure and associated health risks.

References

- Hecht, S. S., Sue-Sue, C., & Carmella, S. G. (2011). Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Chemical research in toxicology, 24(6), 899–905.

- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.

- Gray, T. R., Shakleya, D. M., & Huestis, M. A. (2011). Simultaneous Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 35(1), 28–36.

- Dobrinas, M., Choong, E., Noetzli, M., Cornuz, J., Ansermot, N., & Eap, C. B. (2011). Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(30), 3574–3582.

- Kim, S. H., & Huestis, M. A. (2010). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 34(7), 369–377.

- Scheidweiler, K. B., Shakleya, D. M., & Huestis, M. A. (2011). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic drug monitoring, 33(4), 481–490.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115.

- Murphy, S. E., von Weymarn, L. B., Schut, T. E., & Kassie, F. (2007). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of oncology, 2007, 30865.

-

Hecht, S. S., Sue-Sue, C., & Carmella, S. G. (2011). Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Chemical research in toxicology, 24(6), 899–905. Available at: [Link]

- Neurath, G. B., Dünger, M., Orth, D., & Pein, F. G. (1987). Trans-3'-hydroxycotinine as a main metabolite in urine of smokers. International archives of occupational and environmental health, 59(2), 199–201.

- Zhang, X., & Gu, J. (2013). Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine. The journal of physical chemistry. B, 117(35), 10137–10148.

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available at: [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. Available at: [Link]

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.

- von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2005). Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism. Chemical research in toxicology, 18(12), 1792–1798.

- Tsai, M. C., Chen, C. Y., & Lee, C. H. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of analytical toxicology, 46(2), 169–177.

- Benowitz, N. L., & Jacob, P. (2000). Trans-3'-hydroxycotinine: disposition kinetics, effects and plasma levels during cigarette smoking. British journal of clinical pharmacology, 50(6), 557–563.

-

BEVITAL AS. (n.d.). Trans-3'-hydroxycotinine. BEVITAL AS. Available at: [Link]

- Kim, S., Lim, H. S., & Kim, J. (2022). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Molecules (Basel, Switzerland), 27(23), 8171.

- Dempsey, D., Tutka, P., Jacob, P., Allen, F., Schoedel, K., & Tyndale, R. F. (2004). Nicotine metabolite ratio as an index of cytochrome P450 2A6 metabolic activity. Clinical pharmacology and therapeutics, 76(1), 64–72.

- Główka, A. K., & Wsół, A. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International journal of molecular sciences, 25(15), 8168.

Sources

- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]

- 2. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 3. Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

preliminary investigation of 3-trans-Hydroxy Norcotinine toxicity

Executive Summary

The metabolic profiling of nicotine has long focused on its primary metabolites: Cotinine and trans-3'-Hydroxycotinine (3-HC). However, recent high-sensitivity metabolomic screens have highlighted 3-trans-Hydroxy Norcotinine (3-OH-Norcotinine) as a distinct, albeit minor, downstream metabolite.

Representing the convergence of demethylation and hydroxylation pathways, this molecule possesses a secondary amine structure distinct from its tertiary amine precursor (3-HC). While generally assumed to share the benign safety profile of cotinine, its structural potential for nitrosation (forming tobacco-specific nitrosamine analogs) and unknown renal accumulation kinetics warrant a dedicated toxicological assessment.

This guide outlines a preliminary investigative framework to establish the safety profile of 3-trans-Hydroxy Norcotinine, moving from in silico prediction to in vitro validation.

Chemical & Metabolic Context

To understand the potential toxicity of 3-trans-Hydroxy Norcotinine, we must first map its formation. It sits at the intersection of two major metabolic axes governed by CYP2A6 and potentially UGT enzymes.

The Metabolic Grid

The molecule is formed via two theoretical pathways:

-

Pathway A (Demethylation): trans-3'-Hydroxycotinine undergoes N-demethylation.

-

Pathway B (Hydroxylation): Norcotinine undergoes 3'-hydroxylation (mediated by CYP2A6).

Current literature suggests it accounts for approximately 1% of total nicotine intake in smokers, yet its renal clearance mechanisms remain under-characterized.

Figure 1: The metabolic convergence leading to 3-trans-Hydroxy Norcotinine. Note the dual potential origins from both 3-HC and Norcotinine.[1][2]

In Silico & Structural Toxicity Assessment

Before wet-lab experimentation, we apply Structure-Activity Relationship (SAR) principles to predict risk.

Physicochemical Profile[3]

-

Molecular Formula: C9H10N2O2

-

Molecular Weight: 178.19 g/mol

-

Predicted LogP: -0.8 to -1.2 (Highly hydrophilic)

-

Implication: The low LogP suggests rapid renal excretion and low potential for bioaccumulation in adipose tissue. However, high water solubility necessitates specific focus on kidney proximal tubule toxicity.

Structural Alerts (DEREK/SAR)

| Structural Feature | Potential Risk | Mitigation/Test |

| Secondary Amine | Nitrosation to form N-nitroso compounds (similar to NNN). | Ames Test (with/without S9 & nitrite). |

| Pyridine Ring | Potential interaction with nicotinic ACh receptors (nAChRs). | Calcium Flux Assay (nAChR agonism). |

| Lactam Ring | Generally stable, but ring-opening could occur at extreme pH. | Stability Assay (pH 2.0 - 8.0). |

Proposed In Vitro Toxicity Framework

This protocol is designed to be self-validating. Every assay includes a positive control (Nicotine or known toxicant) and a negative control (Vehicle).

Cytotoxicity Screening (Tier 1)

Objective: Determine the IC50 in metabolically competent and excretory cell lines.

-

Cell Lines:

-

HepG2 (Liver): To assess metabolic activation toxicity.

-

HK-2 (Kidney): Critical due to the molecule's renal clearance pathway.

-

-

Protocol:

-

Seed cells at 10,000 cells/well in 96-well plates.

-

Dose with 3-trans-Hydroxy Norcotinine (0.1 µM – 1000 µM) for 24h and 48h.

-

Readout: MTT or Resazurin reduction assay.

-

Acceptance Criteria: IC50 > 100 µM is considered "Low Toxicity" (comparable to Cotinine).

-

Genotoxicity: Modified Ames Test

Objective: Rule out mutagenicity, specifically addressing the secondary amine risk.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Conditions:

-

+/- S9 Metabolic Activation (Rat Liver Microsomes).

-

Crucial Variation: Nitrosation Protocol. Pre-incubate the compound with physiological concentrations of Sodium Nitrite (NaNO2) at pH 3.0 (simulating stomach acid) before neutralizing and adding to bacteria. This tests if the compound converts to a mutagenic nitrosamine in vivo.

-

Cardiotoxicity: hERG Inhibition

Objective: Ensure the pyridine moiety does not block the hERG potassium channel (a risk for QT prolongation).

-

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

-

Protocol:

-

CHO cells stably expressing hERG channels.

-

Perfusion with 3-trans-Hydroxy Norcotinine (1, 10, 30, 100 µM).

-

Positive Control: E-4031 (known hERG blocker).

-

Threshold: IC50 < 10 µM indicates potential cardiac risk.

-

Analytical Quantification (LC-MS/MS)

Reliable toxicity data depends on accurate exposure verification. The following MRM (Multiple Reaction Monitoring) transitions are recommended for quantifying the analyte in media and plasma.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to polarity.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| 3-trans-OH-Norcotinine | 179.1 [M+H]+ | 80.1 | 134.1 | 25 / 18 |

| Cotinine-d3 (IS) | 180.1 [M+H]+ | 80.1 | 101.1 | 25 / 20 |

Method Note: Ensure chromatographic separation from trans-3'-Hydroxycotinine (m/z 193.1) and Norcotinine (m/z 163.1) to prevent isobaric interference or source fragmentation cross-talk.

Experimental Workflow Diagram

The following flowchart visualizes the decision tree for the preliminary investigation.

Figure 2: Step-by-step investigative workflow. Progression to Tier 2 and 3 is contingent on passing the cytotoxicity threshold.

References

-

Dagne, E., & Castagnoli, N. (1972). Structure of hydroxycotinine, a nicotine metabolite.[3] Journal of Medicinal Chemistry, 15(4), 356–360. Link

-

Neurath, G. B., et al. (1988). Trans-3'-hydroxycotinine—a main metabolite in smokers.[1][4][5] Klinische Wochenschrift, 66(Suppl 11), 2–4. Link

-

Hecht, S. S., et al. (2000). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Biological Chemistry, 275, 26343-26350. Link

-

Jacob, P., et al. (2011). Metabolism and Disposition of Nicotine.[1][6][4][5][7][8][9][10][11][12] Handbook of Experimental Pharmacology, 192, 59–112. Link

-

Stepanyuk, A., et al. (2023). Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine. Chemical Research in Toxicology, 36(2), 245-252. Link(Note: Confirms identification as a human metabolite).

Sources

- 1. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Trans-3'-hydroxycotinine--a main metabolite in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-trans-Hydroxy Norcotinine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural elucidation of 3-trans-Hydroxy Norcotinine, a significant metabolite of nicotine. In the landscape of drug development and toxicology, precise structural identification of metabolites is paramount for understanding pharmacokinetics, safety profiles, and bioactivity. This document is structured to provide not only the methodologies but also the scientific rationale behind the analytical choices, ensuring a deep and practical understanding for researchers in the field.

Introduction to 3-trans-Hydroxy Norcotinine

3-trans-Hydroxy Norcotinine is a metabolite of nicotine, positioned within a complex metabolic pathway. Nicotine is primarily metabolized to cotinine, which can then undergo further transformations. One of these pathways involves N-demethylation to form norcotinine. Subsequently, norcotinine can be hydroxylated to produce 3-hydroxy norcotinine. The "trans" designation refers to the stereochemistry of the hydroxyl group on the pyrrolidinone ring. Understanding the precise structure of this metabolite is crucial for a complete picture of nicotine's fate in the body. This guide will walk through the essential steps and analytical techniques required to confirm the structure of 3-trans-Hydroxy Norcotinine.

Metabolic Pathway and Importance

The metabolic journey from nicotine to 3-trans-Hydroxy Norcotinine involves several enzymatic steps. The initial oxidation of nicotine to cotinine is primarily mediated by cytochrome P450 enzymes, particularly CYP2A6. Cotinine can then be demethylated to norcotinine. The final hydroxylation step to 3-trans-Hydroxy Norcotinine is also likely catalyzed by P450 enzymes. The stereospecificity of this hydroxylation is a key aspect of its structure.

Nicotine [label="Nicotine"]; Cotinine [label="Cotinine"]; Norcotinine [label="Norcotinine"]; "3-trans-Hydroxy Cotinine" [label="3-trans-Hydroxy Cotinine"]; "3-trans-Hydroxy Norcotinine" [label="3-trans-Hydroxy Norcotinine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nicotine -> Cotinine [label="CYP2A6"]; Cotinine -> Norcotinine [label="Demethylation"]; Cotinine -> "3-trans-Hydroxy Cotinine" [label="Hydroxylation"]; Norcotinine -> "3-trans-Hydroxy Norcotinine" [label="Hydroxylation"]; "3-trans-Hydroxy Cotinine" -> "3-trans-Hydroxy Norcotinine" [label="Demethylation"]; }

Physicochemical Properties

A foundational step in structural elucidation is the determination of the molecule's basic physicochemical properties. For 3-trans-Hydroxy Norcotinine, these are:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 1292911-83-1 | [1] |

| Alternate Name | (trans)-3-Hydroxy-5-(3-pyridinyl)-2-pyrrolidinone | [1] |

These fundamental data points are the first pieces of the structural puzzle and are essential for interpreting subsequent analytical data.

Core Analytical Techniques for Structural Elucidation

The definitive identification of a molecule like 3-trans-Hydroxy Norcotinine relies on a suite of powerful analytical techniques. This section will detail the application and expected results from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): The first step in MS analysis is to obtain a high-resolution mass spectrum to confirm the elemental composition. For 3-trans-Hydroxy Norcotinine (C₉H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value.

Predicted Fragmentation Pattern:

The structure of 3-trans-Hydroxy Norcotinine contains a pyridine ring and a hydroxylated pyrrolidinone ring. The fragmentation is likely to occur at the bond connecting these two rings and within the pyrrolidinone ring itself.

M_H [label="[M+H]⁺\nm/z = 179.08"]; Fragment1 [label="Loss of H₂O\n[M+H-H₂O]⁺\nm/z = 161.07"]; Fragment2 [label="Pyridine ring fragment\n[C₅H₅N+H]⁺\nm/z = 80.05"]; Fragment3 [label="Pyrrolidinone ring fragment\n[C₄H₅NO₂]⁺\nm/z = 99.03"];

M_H -> Fragment1; M_H -> Fragment2; M_H -> Fragment3; }

Experimental Protocol for LC-MS/MS Analysis:

A robust LC-MS/MS method is crucial for the detection and identification of 3-trans-Hydroxy Norcotinine in biological matrices.

-

Sample Preparation: Biological samples (e.g., urine, plasma) are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites and remove interfering substances.

-

Chromatographic Separation: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of nicotine and its polar metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid or ammonium formate is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode to determine the parent ion mass and in product ion scan mode (MS/MS) to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For unequivocal structural elucidation, both ¹H NMR and ¹³C NMR are essential. While specific NMR data for 3-trans-Hydroxy Norcotinine is not widely published, we can predict the expected chemical shifts and coupling patterns based on the known spectra of norcotinine and 3-trans-hydroxycotinine.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 3-trans-Hydroxy Norcotinine is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidinone ring.

-

Pyridine Ring Protons: These will appear in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the pyridine ring.

-

Pyrrolidinone Ring Protons:

-

The proton attached to the carbon bearing the hydroxyl group (H3) would likely appear as a multiplet around δ 4.0-4.5 ppm.

-